An In-depth Technical Guide to 8-Bromoxanthine: Chemical and Physical Properties
An In-depth Technical Guide to 8-Bromoxanthine: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of 8-Bromoxanthine, a key intermediate in the synthesis of various pharmacologically active compounds. The information is presented to support research, development, and application of this versatile xanthine derivative.
Chemical and Physical Properties
8-Bromoxanthine, with the CAS number 10357-68-3, is a substituted purine base.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.
| Property | Value | References |
| Molecular Formula | C₅H₃BrN₄O₂ | [1][2][3] |
| Molecular Weight | 231.01 g/mol | [1][2][3] |
| Appearance | Off-White to Pale Beige Solid | [2][4] |
| Melting Point | >297°C (decomposes) | [2][5] |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in DMF. | [2][6][7] |
| pKa (Predicted) | 6.87 ± 0.70 | [2][7] |
| Density (Predicted) | 2.118 ± 0.06 g/cm³ | [2] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3][7] |
Synthesis and Reactivity
The most common method for synthesizing 8-Bromoxanthine is through the bromination of xanthine.[8] This electrophilic substitution reaction typically occurs at the C8 position of the purine ring.
Experimental Protocol: Synthesis of 8-Bromoxanthine
A general procedure for the synthesis of 8-Bromoxanthine involves the reaction of xanthine with a brominating agent in a suitable solvent.[5][8]
-
Materials:
-
1H-purine-2,6(3H,7H)-dione (Xanthine)
-
Deionized water
-
Bromine
-
Ice water
-
-
Procedure:
-
Dissolve 15g of xanthine in 250mL of deionized water in a 250mL reaction flask with stirring until complete dissolution.[5]
-
Heat the reaction mixture to 100°C.[5]
-
Maintain stirring until the red color of the bromine completely fades, indicating the completion of the reaction.[5]
-
Stop heating and allow the reaction mixture to cool to room temperature.[5]
-
Wash the mixture with a small amount of ice water to remove any unreacted bromine.[5]
-
Collect the solid product by diafiltration.[5]
-
Dry the collected filter cake in a vacuum drying oven to yield 8-bromo-1H-purine-2,6(3H,7H)-dione.[5]
-
A similar protocol can be used for the synthesis of related compounds like 8-bromotheophylline, where theophylline is dissolved in a mixture of acetic acid and water, followed by the dropwise addition of bromine.[9]
Reactivity and Further Synthesis:
The bromine atom at the 8-position makes 8-Bromoxanthine a versatile intermediate for further chemical modifications. It is a key precursor in the synthesis of various therapeutic agents. For instance, it is used in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes.[6][10] It also serves as a starting material for the synthesis of 1,3,8-trisubstituted xanthine derivatives that are potential inhibitors of Phosphodiesterase 9A.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed to introduce aryl, heteroaryl, or alkynyl groups at the C8-position.[11][12]
Biological Activity and Signaling Pathways
8-Bromoxanthine and its derivatives exhibit a range of biological activities, primarily as inhibitors of phosphodiesterases (PDEs) and as antagonists of adenosine receptors.[13][14][15][16]
Phosphodiesterase (PDE) Inhibition:
PDEs are enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[17] By inhibiting these enzymes, xanthine derivatives can increase the intracellular levels of cAMP and cGMP, leading to various physiological effects.[17][18] For example, PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[18][19] The general mechanism of PDE inhibition is illustrated below.
Caption: General mechanism of phosphodiesterase (PDE) inhibition by xanthine derivatives.
Adenosine Receptor Antagonism:
Adenosine is a neuromodulator that acts through four G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃).[20] Xanthine derivatives, including 8-Bromoxanthine, can act as antagonists at these receptors.[14][21] The antagonism of the A₂A receptor, in particular, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[20][22] The diagram below illustrates the antagonism of the A₂A receptor signaling pathway.
Caption: Antagonism of the adenosine A₂A receptor signaling pathway by xanthine derivatives.
Xanthine Oxidase Inhibition:
8-Bromoxanthine has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][8][23] It acts as an uncompetitive inhibitor with respect to xanthine.[8][23] The inhibition of xanthine oxidase by 8-bromoxanthine suggests its potential for studying the enzyme's active site and for developing treatments for conditions like gout, which is characterized by high levels of uric acid.[8][23]
Applications in Drug Development
The unique chemical structure of 8-Bromoxanthine makes it a valuable scaffold in medicinal chemistry. Its primary applications include:
-
Intermediate for API Synthesis: It is a crucial building block for synthesizing active pharmaceutical ingredients (APIs) like Linagliptin and other xanthine-based drugs.[6][10][24]
-
Research Tool: It is used to study the structure and function of enzymes like xanthine oxidase and to investigate the pharmacology of adenosine receptors and phosphodiesterases.[2][4][23]
-
Lead Compound for Novel Therapeutics: The xanthine core can be modified at various positions to develop new drug candidates with improved potency and selectivity for a range of therapeutic targets.[22][25]
The workflow for utilizing 8-Bromoxanthine in drug discovery is depicted in the following diagram.
Caption: Workflow for drug development starting from 8-Bromoxanthine.
References
- 1. 8-Bromo-3,9-dihydro-1H-purine-2,6-dione | C5H3BrN4O2 | CID 25198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 8-Bromoxanthine | CAS 10357-68-3 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 8-BROMOXANTHINE | 10357-68-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 8-BROMOXANTHINE CAS#: 10357-68-3 [m.chemicalbook.com]
- 8. Buy 8-Bromoxanthine | 10357-68-3 [smolecule.com]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Bromotheophylline | 10381-75-6 | FB09836 | Biosynth [biosynth.com]
- 14. Category:Adenosine receptor antagonists - Wikipedia [en.wikipedia.org]
- 15. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 18. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 19. Frontiers | Repurposing phosphodiesterase-5 inhibitors as chemoadjuvants [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. veeprho.com [veeprho.com]
- 25. iris.uniroma1.it [iris.uniroma1.it]
